9-Hydroxyvelleral: An In-Depth Technical Guide to a Novel Sesquiterpenoid
9-Hydroxyvelleral: An In-Depth Technical Guide to a Novel Sesquiterpenoid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9-Hydroxyvelleral, a putative novel sesquiterpenoid derived from the well-documented fungal metabolite, velleral. While direct scientific literature on 9-Hydroxyvelleral is not currently available, this document extrapolates its discovery, origin, and potential biological significance based on the extensive research conducted on its parent compound. Velleral, a potent antimicrobial and antifungal agent, is a key component of the chemical defense system in mushrooms of the Lactarius genus, particularly Lactarius vellereus. This guide details the established discovery and biosynthesis of velleral and proposes a biosynthetic pathway for 9-Hydroxyvelleral. It includes detailed experimental protocols for the isolation and characterization of velleral and its derivatives, summarizes quantitative data on their biological activities, and provides visualizations of key pathways and workflows to support further research and drug development efforts in this area.
Introduction: The Velleral Family of Sesquiterpenoids
Mushrooms of the genus Lactarius are known for their production of a diverse array of secondary metabolites, many of which possess interesting biological activities. Among these, the lactarane-type sesquiterpenoids are particularly prominent. Velleral, a sesquiterpene dialdehyde, was first isolated in 1969 from Lactarius vellereus and structurally characterized in 1973. It is a key component of the mushroom's chemical defense mechanism, exhibiting potent antimicrobial and antifungal properties.[1] The pungent taste of these mushrooms is attributed to the presence of velleral and its isomer, isovelleral.
The existence of hydroxylated derivatives of velleral, such as the proposed 9-Hydroxyvelleral, is highly probable given the common enzymatic modifications of secondary metabolites in fungi. Hydroxylation can significantly alter the biological activity and pharmacokinetic properties of a compound. This guide aims to provide a foundational understanding of velleral to facilitate the exploration and potential discovery of novel derivatives like 9-Hydroxyvelleral.
Discovery and Origin of Velleral
Velleral is not present in its active form in intact Lactarius mushrooms. Instead, it is stored as an inactive precursor, stearoylvelutinal.[2] Upon tissue injury, such as grazing by animals or insect attacks, an enzymatic reaction is triggered, rapidly converting stearoylvelutinal into the pungent and biologically active dialdehydes, velleral and isovelleral. This rapid conversion serves as an effective chemical defense mechanism.[2]
Origin:
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Primary Species: Lactarius vellereus[1][2][11], Lactarius torminosus[1]
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Localization: The precursors of velleral are stored in the laticiferous hyphae of the mushroom.
Biosynthesis
Biosynthesis of Velleral
The biosynthesis of velleral originates from the mevalonate pathway, leading to the formation of the sesquiterpene precursor, farnesyl pyrophosphate (FPP). Cyclization of FPP, followed by a series of enzymatic modifications, results in the formation of the lactarane skeleton. The immediate precursor to velleral is velutinal, which is esterified with stearic acid to form the stable storage compound, stearoylvelutinal.
Proposed Biosynthesis of 9-Hydroxyvelleral
The formation of 9-Hydroxyvelleral would likely occur via the enzymatic hydroxylation of velleral. This reaction is commonly catalyzed by cytochrome P450 monooxygenases in fungi. These enzymes utilize molecular oxygen and a reducing equivalent (NADPH) to introduce a hydroxyl group onto a substrate. The "9" position would refer to a specific carbon on the velleral skeleton.
Biological Activity
Velleral and its related compounds exhibit a range of biological activities, primarily centered around their role as defense compounds.
Antimicrobial and Antifungal Activity
Velleral is a potent antimicrobial agent, effective against both Gram-positive and Gram-negative bacteria. It also demonstrates significant antifungal activity.[2]
| Compound | Test Organism | Activity | Reference |
| Velleral | Bacillus subtilis | Antimicrobial | [2] |
| Velleral | Escherichia coli | Antimicrobial | [2] |
| Velleral | Various Fungi | Antifungal | [2] |
| L. vellereus extracts | Klebsiella pneumoniae | MIC: 19 µg/mL (acetone extract) | [6] |
Cytotoxic Activity
Some velleral derivatives have been reported to exhibit cytotoxic effects. This suggests potential applications in anticancer research, although further studies are required to establish their selectivity and mechanism of action.
| Compound | Cell Line | Activity | Reference |
| L. vellereus extracts | Various tumor cell lines | Not toxic to moderately toxic | [9] |
Experimental Protocols
Isolation of Velleral from Lactarius vellereus
This protocol describes a general method for the extraction and isolation of velleral.
Methodology:
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Mushroom Collection and Preparation: Fresh fruiting bodies of Lactarius vellereus are collected. To maximize the yield of velleral, the mushroom tissue is mechanically injured (e.g., by cutting or blending) and allowed to sit for a short period (e.g., 10-15 minutes) to allow for the enzymatic conversion of the precursor.
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Extraction: The injured mushroom material is extracted with a suitable organic solvent such as ethyl acetate or acetone. The extraction is typically performed at room temperature with stirring for several hours and may be repeated to ensure complete extraction.
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Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.
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Chromatographic Purification:
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Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is used to separate the components. Fractions are collected and monitored by thin-layer chromatography (TLC).
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Preparative HPLC: Fractions containing velleral are pooled, concentrated, and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to obtain the pure compound.
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Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods:
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NMR Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are conducted to determine the chemical structure.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula.
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Antimicrobial Susceptibility Testing
Broth Microdilution Method:
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Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.
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Serial Dilution: The test compound (velleral or its derivative) is serially diluted in a 96-well microtiter plate containing the broth medium.
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Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism in broth without the compound) and negative (broth only) controls are included.
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Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
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Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways
The precise signaling pathways affected by velleral and its derivatives are not yet fully elucidated. However, based on their antimicrobial and cytotoxic activities, it is plausible that they interact with fundamental cellular processes.
Proposed Mechanisms of Action:
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Membrane Disruption: The aldehyde functional groups in velleral could potentially react with proteins and lipids in the cell membrane, leading to a loss of integrity and cell death.
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Enzyme Inhibition: Velleral may act as an inhibitor of essential enzymes in microbial metabolic pathways.
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Induction of Oxidative Stress: The compound could potentially induce the production of reactive oxygen species (ROS), leading to cellular damage.
Further research is necessary to identify the specific molecular targets and signaling cascades modulated by velleral and the putative 9-Hydroxyvelleral.
Conclusion and Future Directions
Velleral, a sesquiterpenoid from Lactarius mushrooms, represents a promising scaffold for the development of new antimicrobial and potentially cytotoxic agents. While its hydroxylated derivative, 9-Hydroxyvelleral, remains to be formally discovered and characterized, its existence is scientifically plausible and warrants investigation. The protocols and data presented in this guide provide a solid foundation for researchers to pursue the isolation, characterization, and biological evaluation of velleral and its derivatives.
Future research should focus on:
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Targeted Isolation of 9-Hydroxyvelleral: Utilizing advanced analytical techniques to screen Lactarius extracts for hydroxylated velleral derivatives.
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Total Synthesis: Developing synthetic routes to velleral and its analogs, including 9-Hydroxyvelleral, to enable more extensive biological testing.
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Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds to understand their therapeutic potential.
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Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the velleral scaffold, such as hydroxylation, affect its biological activity.
The exploration of the chemical diversity within the Lactarius genus holds significant promise for the discovery of novel bioactive compounds with applications in medicine and biotechnology.
References
- 1. Velleral - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. New Azulene-Type Sesquiterpenoids from the Fruiting Bodies of Lactarius deliciosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactarius deterrimus - Wikipedia [en.wikipedia.org]
- 5. Sesquiterpenes of Lactarius and R... preview & related info | Mendeley [mendeley.com]
- 6. Some biological activities of Lactarius vellereus (Fr.) Fr. in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. researchgate.net [researchgate.net]
- 9. A Comparative Study of Lactarius Mushrooms: Chemical Characterization, Antibacterial, Antibiofilm, Antioxidant and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docsdrive.com [docsdrive.com]
- 11. Lactarius vellereus - Wikipedia, la enciclopedia libre [es.wikipedia.org]
